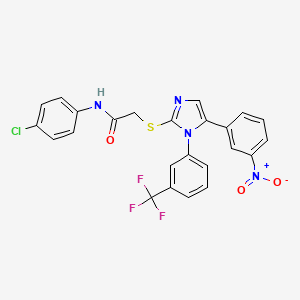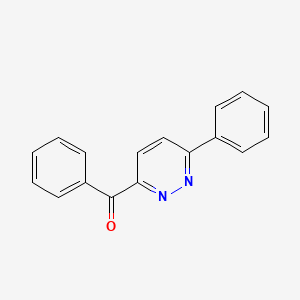
2-(3,3-Dimethylbutanamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,3-Dimethylbutanamido)propanoic acid” is a chemical compound with the CAS Number: 1104580-85-9. It has a molecular weight of 187.24 and its IUPAC name is N-(3,3-dimethylbutanoyl)alanine . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “2-(3,3-Dimethylbutanamido)propanoic acid” can be represented by the InChI code: 1S/C9H17NO3/c1-6(8(12)13)10-7(11)5-9(2,3)4/h6H,5H2,1-4H3,(H,10,11)(H,12,13) and the InChI key: VTWGNAOOGHTLEK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-(3,3-Dimethylbutanamido)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 187.24 .
科学的研究の応用
Anticonvulsant and Antinociceptive Activities : A study synthesized a library of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential new hybrid anticonvulsants. These compounds were tested for anticonvulsant and antinociceptive activities, showing promising results in preclinical seizure models in mice (Kamiński et al., 2016).
Biosynthetic Incorporation into Proteins : Another study reported the biosynthetic incorporation of a fluorescent amino acid, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, into proteins at defined sites. This approach is useful for studying protein structure, dynamics, and interactions (Summerer et al., 2006).
Organic Synthesis : Research on regioselective olefination of substituted N,N-dimethylbenzylamines highlighted the transformation of these compounds into 3-(2'-tolyl)propanoic acid and its derivatives, demonstrating a method for functionalization in organic synthesis (Cai et al., 2007).
Thermochemical Properties : A study on the standard molar enthalpies of various monocarboxylic acids, including 3,3-dimethylbutanoic acid, contributed to the development of a group-additivity predictive scheme for estimating gaseous enthalpies of formation of these acids (Verevkin, 2000).
Polymer Modification : Research involving the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, aimed at improving their biological activities for medical applications (Aly & El-Mohdy, 2015).
Water-Soluble Thermo-Sensitive Resin : A study focused on synthesizing a water-soluble resin with tertiary amine oxide side substituents, starting from 3-(dimethylamino)propanoic acid. This resin showed potential use in thermal laser imaging applications (An et al., 2015).
Safety and Hazards
The safety information available indicates that “2-(3,3-Dimethylbutanamido)propanoic acid” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
将来の方向性
While there isn’t specific information on the future directions of “2-(3,3-Dimethylbutanamido)propanoic acid”, it’s worth noting that the biosynthesis pathway of similar compounds in pathogenic bacteria is of particular interest in the future design of antibiotic drugs as it contains many potential enzyme targets that are absent and unnecessary in humans .
特性
IUPAC Name |
2-(3,3-dimethylbutanoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(8(12)13)10-7(11)5-9(2,3)4/h6H,5H2,1-4H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWGNAOOGHTLEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)


![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2374152.png)

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2374154.png)
![2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2374155.png)
![6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2374157.png)
![N-(2,3-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2374158.png)


![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2374166.png)

![1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2374171.png)